H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2

Catalog No.
S1773383
CAS No.
111857-96-6
M.F
C63H73N11O9S2
M. Wt
1192.465
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Na...

CAS Number

111857-96-6

Product Name

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-naphthalen-2-ylacetyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide

Molecular Formula

C63H73N11O9S2

Molecular Weight

1192.465

InChI

InChI=1S/C62H73N11O9S2/c1-35(2)54(62(82)72-52(34-84)59(79)68-48(55(65)75)29-37-18-21-38-11-3-5-13-40(38)27-37)73-56(76)47(17-9-10-26-63)67-58(78)50(31-43-32-66-46-16-8-7-15-45(43)46)70-57(77)49(28-36-19-24-44(74)25-20-36)69-60(80)51(33-83)71-61(81)53(64)42-23-22-39-12-4-6-14-41(39)30-42/h3-8,11-16,18-25,27,30,32,35,47-54,66,74,83-84H,9-10,17,26,28-29,31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,78)(H,68,79)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,76)/t47-,48-,49-,50+,51-,52-,53+,54-/m0/s1

InChI Key

WASLGBPOQJKRMS-OIRFZPIWSA-N

SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(C6=CC7=CC=CC=C7C=C6)N

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 is a synthetic peptide that incorporates a variety of amino acids and modifications, contributing to its potential biological activity. The structure includes a glycine residue modified with a naphthalene group, cysteine, tyrosine, D-tryptophan, lysine, valine, another cysteine, and 2-naphthylalanine at the C-terminus. This complex arrangement allows for unique interactions with biological targets, particularly in receptor binding and signaling pathways.

The molecular formula of this compound is C63H73N11O9S2C_{63}H_{73}N_{11}O_{9}S_{2} . Its design aims to enhance stability and efficacy compared to other peptides by incorporating non-standard amino acids and structural features.

Unknown due to the lack of information on this specific peptide. However, peptides can have diverse functions depending on their sequence and structure. They can act as hormones, neurotransmitters, enzymes, or regulators of various biological processes [].

Peptide Design and Drug Discovery:

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 (referred to as the peptide hereafter) possesses a unique structure containing several interesting features for peptide design and drug discovery research:

  • D-amino acids: The presence of D-amino acids (D-Gly and D-Trp) can enhance the peptide's stability against enzymatic degradation, potentially increasing its lifespan in the body [].
  • Naphthyl group: The naphthyl group attached to the N-terminal glycine residue can contribute to improved binding affinity and interaction with target molecules.
  • Disulfide bond: The two cysteine residues linked by a disulfide bond can influence the peptide's conformation and stability, potentially affecting its function [].

These features combined make the peptide a potential candidate for studying:

  • Development of novel therapeutic agents: The peptide's structure could be modified and optimized to target specific diseases by interacting with relevant receptors or enzymes [].
  • Investigation of protein-protein interactions: The peptide could be used as a tool to study how proteins interact with each other, providing insights into cellular processes.
Involving H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 primarily focus on its synthesis and modifications. Key reactions include:

  • Peptide Bond Formation: The primary method of synthesis involves the stepwise formation of peptide bonds between the amino acids using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  • Disulfide Bond Formation: Cysteine residues can undergo oxidation to form disulfide bonds, which are crucial for stabilizing the peptide's tertiary structure.
  • Naphthalene Modification: The introduction of the naphthalene moiety may involve electrophilic substitution reactions or coupling reactions with activated naphthalene derivatives.

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 exhibits several biological activities:

  • Receptor Agonism: This compound has been studied for its potential agonistic effects on various receptors, particularly those involved in neuropeptide signaling pathways.
  • Antioxidant Properties: The presence of aromatic amino acids like tyrosine and tryptophan may contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity: Some studies suggest that peptides with similar structures exhibit antimicrobial properties, which could be explored further for therapeutic applications.

The synthesis of H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 typically involves solid-phase peptide synthesis (SPPS). The steps include:

  • Preparation of Resin: A suitable resin is chosen to anchor the first amino acid.
  • Sequential Coupling: Each amino acid is sequentially coupled to the growing peptide chain while ensuring proper protection of functional groups (e.g., protecting groups for amines).
  • Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
  • Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure.

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 has potential applications in various fields:

  • Pharmaceuticals: Due to its receptor activity, it may be developed as a therapeutic agent for conditions related to neurotransmitter imbalances.
  • Biotechnology: Its unique structure could be utilized in designing novel biosensors or drug delivery systems.
  • Research Tools: This compound can serve as a tool in studying peptide-receptor interactions and cellular signaling mechanisms.

Interaction studies are crucial for understanding how H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 engages with biological targets:

  • Receptor Binding Assays: These assays can determine the affinity of the compound for specific receptors, providing insights into its pharmacological profile.
  • Cellular Studies: Investigating how this peptide influences cellular pathways can reveal its potential therapeutic effects and mechanisms of action.
  • Molecular Docking Studies: Computational studies can predict how this compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2Contains phenyl instead of naphthaleneLacks extended aromatic system
H-D-Leu-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2Leucine instead of glycineMay exhibit different hydrophobic properties
H-D-Ala-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2Alanine instead of glycineSimpler structure may lead to different receptor interactions

The uniqueness of H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 lies in its incorporation of both naphthalene and 2-naphthylalanine, which may enhance its binding affinity and selectivity towards certain receptors compared to other peptides lacking these modifications.

XLogP3

5.8

Dates

Last modified: 04-14-2024

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